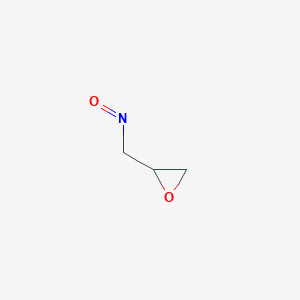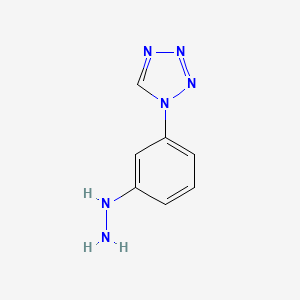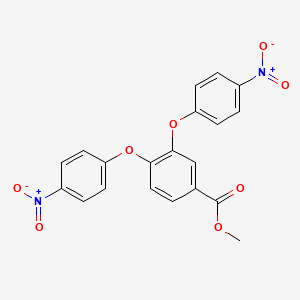![molecular formula C54H82N2O8 B15159014 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid CAS No. 820216-68-0](/img/structure/B15159014.png)
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple benzamido groups and octyloxy side chains, contributing to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,5-bis(octyloxy)benzoic acid.
Amidation Reaction: The intermediate compounds undergo amidation reactions with appropriate amines to form the benzamido groups.
Final Assembly: The final step involves the coupling of these intermediates to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The benzamido and octyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamido derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The benzamido groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The octyloxy side chains may enhance the compound’s solubility and membrane permeability, facilitating its activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(octyloxy)benzoic acid: A simpler analog with fewer benzamido groups.
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: Another benzamido derivative with different substituents.
Uniqueness
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is unique due to its multiple benzamido groups and octyloxy side chains, which confer distinct chemical and physical properties. These features make it particularly valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
820216-68-0 |
|---|---|
Molekularformel |
C54H82N2O8 |
Molekulargewicht |
887.2 g/mol |
IUPAC-Name |
3,5-bis[(3,5-dioctoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C54H82N2O8/c1-6-10-14-18-22-26-30-61-46-34-43(35-47(40-46)62-31-27-23-19-15-11-7-2)52(57)55-50-38-45(54(59)60)39-51(42(50)5)56-53(58)44-36-48(63-32-28-24-20-16-12-8-3)41-49(37-44)64-33-29-25-21-17-13-9-4/h34-41H,6-33H2,1-5H3,(H,55,57)(H,56,58)(H,59,60) |
InChI-Schlüssel |
JULSZSGZAUCSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCC)OCCCCCCCC)C(=O)O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)


![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)


![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)

![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)


![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
